REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5](C(Cl)=O)[N:6]=1.[N+](=C[Si](C)(C)C)=[N-].[BrH:17].[CH3:18][CH2:19][O:20]C(C)=O>CC#N.O>[Br:17][CH2:18][C:19]([C:4]1[S:3][C:2]([CH3:1])=[N:6][CH:5]=1)=[O:20]
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C(=O)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C[Si](C)(C)C
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at RT for 15 h (UPLC-MS monitoring: complete conversion)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at RT for 3 hour
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CN=C(S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |